molecular formula C23H22FN5O2 B2857282 N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyl)acetamide CAS No. 922083-03-2

N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyl)acetamide

Cat. No. B2857282
CAS RN: 922083-03-2
M. Wt: 419.46
InChI Key: KCTJRFSCFRVCOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C23H22FN5O2 and its molecular weight is 419.46. The purity is usually 95%.
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Scientific Research Applications

Ligands for Translocator Protein (TSPO)

One of the primary applications of compounds closely related to N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyl)acetamide is as ligands for the translocator protein 18 kDa (TSPO). TSPO is recognized as an early biomarker of neuroinflammatory processes. Novel pyrazolo[1,5-a]pyrimidines were synthesized and evaluated for their potential to bind to TSPO. These compounds displayed subnanomolar affinity for TSPO, comparable to that of known ligands, and two of them were radiolabeled with fluorine-18 for in vivo positron emission tomography (PET) imaging on rodent models of neuroinflammation, confirming their potential as in vivo PET radiotracers (Damont et al., 2015).

Anticancer Activity

Another application is in the field of cancer research. Novel fluoro-substituted benzo[b]pyran derivatives were synthesized and tested against three human cancer cell lines (lung, breast, and CNS cancer). These compounds showed anticancer activity at low concentrations, comparable to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005). Additionally, novel pyrazolo[3,4-d]pyrimidine analogues of potent antitumor agents were prepared, with a focus on one compound that showed in vitro cell growth inhibitory activity (Taylor & Patel, 1992).

Insecticidal Activity

Research into heterocyclic compounds incorporating a thiadiazole moiety synthesized from 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide as a precursor revealed potential insecticidal activity against the cotton leafworm, Spodoptera littoralis. This study highlights the versatility of these compounds in pest management applications (Fadda et al., 2017).

Antitumor Activity of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives

A study on the synthesis of pyrazolo[3,4-d][1,3]oxazin-4-one derivatives and their conversion into pyrazolo[3,4-d]pyrimidin-4-ones revealed significant antitumor activity against the MCF-7 human breast adenocarcinoma cell line, especially with compounds showing potent inhibitory activity with low IC50 values (Abdellatif et al., 2014).

properties

IUPAC Name

N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN5O2/c1-16-5-4-6-17(11-16)12-21(30)25-9-10-29-22-19(13-27-29)23(31)28(15-26-22)14-18-7-2-3-8-20(18)24/h2-8,11,13,15H,9-10,12,14H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCTJRFSCFRVCOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.